molecular formula C9H11NOS B13385498 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one CAS No. 241128-88-1

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one

Cat. No.: B13385498
CAS No.: 241128-88-1
M. Wt: 181.26 g/mol
InChI Key: UTCIZANXNOHRHG-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound featuring a 2-methyl-1,3-thiazol-4-yl substituent linked to a butenone backbone. The 2-methyl-1,3-thiazole moiety is a critical pharmacophore in medicinal chemistry, often associated with bioactivity in neurological and metabolic pathways . This compound’s α,β-unsaturated ketone (enone) system may confer reactivity useful in synthesis or binding interactions in biological systems, though specific data on its properties remain unrecorded in the sources.

Properties

CAS No.

241128-88-1

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C9H11NOS/c1-6(7(2)11)4-9-5-12-8(3)10-9/h4-5H,1-3H3

InChI Key

UTCIZANXNOHRHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(=O)C

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes with optimization for yield and purity.

Chemical Reactions Analysis

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, thiazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one and related compounds, focusing on structural features, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison of Thiazole-Containing Compounds

Compound Name Molecular Formula / Weight Key Structural Features Biological Activity/Applications References
This compound C₁₀H₁₁NO₂S (217.26 g/mol)* Butenone backbone + 2-methylthiazole Not explicitly reported; inferred synthetic/medicinal potential
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) C₁₁H₁₃N₃S (223.30 g/mol) Ethynyl-piperidine + 2-methylthiazole mGlu5 receptor antagonist; attenuates cocaine-seeking behavior
Tolvaptan C₂₆H₂₅ClN₂O₃S (448.94 g/mol) Bis(2-methyl-1,3-thiazol-4-yl)urea + benzazepine Vasopressin receptor antagonist; treats hyponatremia
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S (219.26 g/mol) Benzoic acid + 2-methylthiazole Building block for drug synthesis
MPEP (2-Methyl-6-(phenylethynyl)pyridine) C₁₄H₁₁N (193.25 g/mol) Pyridine + phenylethynyl group mGlu5 antagonist; anxiolytic effects in rodents
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate C₁₀H₁₆N₂O₂S (228.31 g/mol) Ethyl ester + dihydrothiazole Synthetic intermediate; high-yield one-pot synthesis

*Molecular weight calculated based on formula.

Structural and Functional Insights

Thiazole Substituent Positioning: The 2-methyl-1,3-thiazol-4-yl group is conserved in MTEP, Tolvaptan, and 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid. In MTEP, this group contributes to mGlu5 receptor antagonism, while in Tolvaptan, dual thiazole units enhance binding specificity to vasopressin receptors .

Biological Activity: MTEP vs. MPEP: Both are mGlu5 antagonists, but MTEP’s thiazole group replaces MPEP’s pyridine, altering pharmacokinetics. MPEP shows anxiolytic effects without psychotomimetic side effects , whereas MTEP is effective in reducing stress-induced cocaine relapse . Tolvaptan: Demonstrates the therapeutic utility of thiazole moieties in non-CNS applications, highlighting structural versatility .

Synthetic Relevance: The one-pot synthesis of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate suggests that similar methods (e.g., cyclocondensation) could apply to the target compound, though its enone system may require tailored approaches.

Biological Activity

3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to various pharmacological activities. Its structure can be represented as follows:

C8H11N1S1\text{C}_8\text{H}_{11}\text{N}_1\text{S}_1

This molecular configuration allows for interactions with biological targets, influencing its activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

A study evaluating the antimicrobial efficacy of thiazole derivatives reported that this compound showed potent activity against various pathogens. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Additionally, it demonstrated strong biofilm inhibition capabilities compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Anticancer Activity

The compound's anticancer potential has also been explored through various studies. Thiazole derivatives are frequently associated with cytotoxic effects against cancer cell lines.

Research indicates that the compound can inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its effectiveness against cancer cells, as it disrupts their proliferation .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
HT29 (Colon Cancer)<10Protein Kinase Inhibition
Jurkat (Leukemia)<15Cell Cycle Arrest at G2/M Phase

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study involving a series of thiazole-based compounds reported that those with modifications similar to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure–activity relationship (SAR) that favors thiazole integration for improved efficacy .
  • Combination Therapy : Another study indicated that when used in combination with established chemotherapeutic agents, this compound could lower the effective dose required for therapeutic outcomes, potentially reducing side effects associated with higher doses of traditional drugs .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-4-(2-methyl-1,3-thiazol-4-yl)but-3-en-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between thiazole derivatives and enone precursors. A typical approach involves:

  • Step 1: Reacting 2-methyl-1,3-thiazole-4-carbaldehyde with a methyl ketone (e.g., 3-methylbut-3-en-2-one) under acidic or basic conditions to form the α,β-unsaturated ketone backbone.
  • Step 2: Optimizing reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., piperidine for Knoevenagel condensation).
  • Monitoring: Use TLC or HPLC to track reaction progress. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Structural analogs in the evidence highlight the use of similar methods for enone-thiazole hybrids, with crystallization in ethanol/water mixtures yielding pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR (¹H/¹³C): Focus on vinyl proton signals (δ 6.5–7.5 ppm for enone C=CH) and thiazole ring protons (δ 7.2–8.0 ppm). The carbonyl (C=O) in the enone appears at ~195–205 ppm in ¹³C NMR.
  • IR: Confirm C=O stretching (~1680 cm⁻¹) and C=C (~1600 cm⁻¹).
  • X-ray Diffraction (XRD): For absolute configuration determination, single-crystal XRD is ideal, as demonstrated for structurally related enone-thiazole derivatives .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole ring cleavage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-containing enones like this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control).
  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects. For example, electron-donating groups on the thiazole ring (e.g., methoxy in ) may enhance bioactivity, while steric bulk (e.g., tert-butyl in ) could reduce solubility.
  • Validate Mechanisms: Use computational docking to predict binding affinities to targets (e.g., kinases) and cross-validate with enzyme inhibition assays .

Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The enone’s α,β-unsaturated system is highly reactive, making it a Michael acceptor.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to assess metabolic stability.
  • QSAR Models: Use datasets from analogs (e.g., ’s pyrazole-carboxylates) to correlate structural features (e.g., logP, polar surface area) with bioactivity.

Q. How do substituents on the thiazole ring influence the compound’s electronic properties and stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or halogen substituents (e.g., in ) increase electrophilicity of the enone, enhancing reactivity in Michael additions.
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups (e.g., 2-methyl-thiazole in the target compound) stabilize the thiazole ring via resonance, improving thermal stability.
  • Experimental Validation: Use cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to monitor π→π* transitions, which shift with substituent effects .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays with recombinant kinases (e.g., CDK1, GSK3β) to measure IC₅₀ values. Include positive controls (e.g., staurosporine).
  • Cellular Validation: Perform Western blotting to assess downstream phosphorylation targets (e.g., Rb for CDK inhibition).
  • Counter-Screens: Test selectivity against non-target kinases to minimize off-effects. Structural insights from ’s thiazolidinone analogs can guide target prioritization.

Q. What strategies are effective in analyzing conflicting crystallographic data for enone-thiazole derivatives?

Methodological Answer:

  • Multi-Method Refinement: Combine XRD data with DFT-optimized geometries to resolve ambiguities in bond lengths/angles.
  • Twinned Crystals: Use PLATON’s TWINABS to correct for twinning in poorly diffracting crystals.
  • Cross-Validation: Compare with spectroscopic data (e.g., NMR coupling constants for stereochemistry) to confirm structural assignments .

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